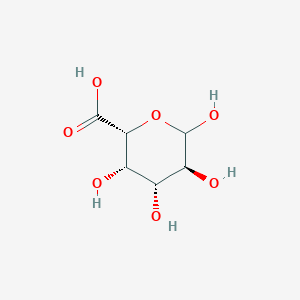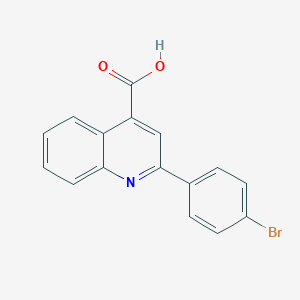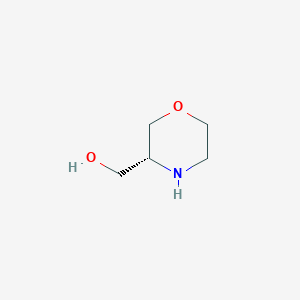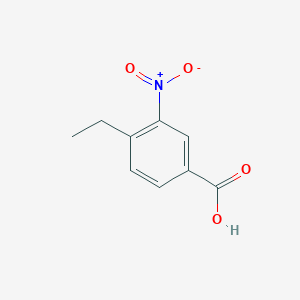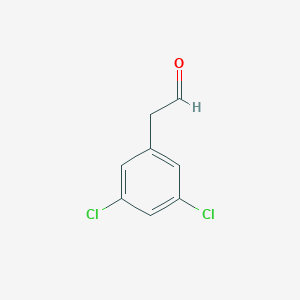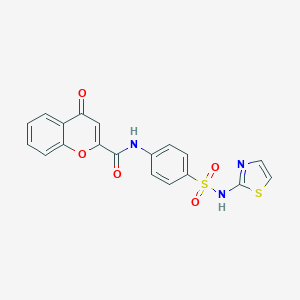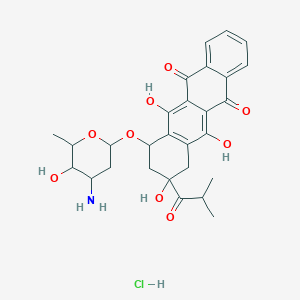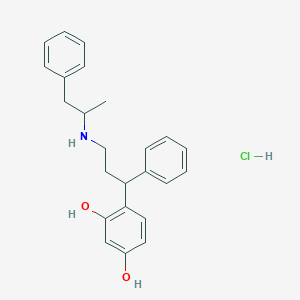
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride, also known as L-755,507, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and cardiovascular diseases. In
Mechanism of Action
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the β3-adrenergic receptor increases lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat by burning fat. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects:
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has several biochemical and physiological effects. It increases lipolysis and thermogenesis in adipose tissue, leading to an increase in energy expenditure and a reduction in body weight. It also improves insulin sensitivity and glucose tolerance, which can help in the treatment of diabetes. 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been shown to have a minimal effect on heart rate and blood pressure, making it a potentially safe treatment option for cardiovascular diseases.
Advantages and Limitations for Lab Experiments
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has several advantages and limitations for lab experiments. Its selective activation of the β3-adrenergic receptor makes it a useful tool for studying the role of this receptor in adipose tissue and its potential as a therapeutic target for obesity and diabetes. However, its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride. One direction is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another direction is the investigation of the potential use of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases. Additionally, the role of the β3-adrenergic receptor in other tissues and diseases, such as cancer, should be further explored.
Synthesis Methods
The synthesis of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride involves several steps. The first step is the protection of the hydroxyl group of 1,3-benzenediol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The second step is the reaction of the protected 1,3-benzenediol with 3-bromo-1-phenylpropane under basic conditions to form the intermediate compound. The third step involves the reduction of the intermediate compound with lithium aluminum hydride to obtain the desired product, 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride. The final step is the conversion of 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride to its hydrochloride salt form.
Scientific Research Applications
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been extensively studied for its potential use in treating obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity in animal models. In humans, 4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride has been shown to increase energy expenditure and reduce body weight in obese individuals. It has also been shown to improve glucose tolerance and insulin sensitivity in patients with type 2 diabetes.
properties
CAS RN |
103849-39-4 |
|---|---|
Product Name |
4-(3-((1-Methyl-2-phenylethyl)amino)-1-phenylpropyl)-1,3-benzenediol hydrochloride |
Molecular Formula |
C24H28ClNO2 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-[1-phenyl-3-(1-phenylpropan-2-ylamino)propyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C24H27NO2.ClH/c1-18(16-19-8-4-2-5-9-19)25-15-14-22(20-10-6-3-7-11-20)23-13-12-21(26)17-24(23)27;/h2-13,17-18,22,25-27H,14-16H2,1H3;1H |
InChI Key |
QLGFHIADXZUDML-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=C(C=C(C=C3)O)O.Cl |
synonyms |
1,3-Benzenediol, 4-(3-((1-methyl-2-phenylethyl)amino)-1-phenylpropyl)- , hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




